N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenoxy)acetamide
Description
The compound N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenoxy)acetamide features a phenylacetamide backbone substituted with a 4-fluorophenoxy group and a 1,1-dioxidoisothiazolidine ring. The 1,1-dioxidoisothiazolidine (isothiazolidine sulfone) moiety introduces strong electron-withdrawing properties, which may enhance metabolic stability and influence binding interactions in biological systems .
Properties
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O4S/c18-15-7-4-13(10-16(15)21-8-1-9-26(21,23)24)20-17(22)11-25-14-5-2-12(19)3-6-14/h2-7,10H,1,8-9,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBMKTPJPKQULL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)COC3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenoxy)acetamide typically involves multiple steps:
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Formation of the Isothiazolidinyl Group: : The isothiazolidinyl group is synthesized through the reaction of a suitable amine with sulfur dioxide and an oxidizing agent. This step requires controlled temperature and pH conditions to ensure the formation of the desired dioxidoisothiazolidinyl moiety.
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Phenoxy Acetamide Formation: : The final step involves the coupling of the chloro-substituted isothiazolidinyl compound with 4-fluorophenoxyacetic acid. This step typically employs a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine to facilitate the formation of the acetamide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isothiazolidinyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenoxy)acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, leveraging its unique chemical structure to target specific biological pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenoxy)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For instance, it may inhibit enzyme function by occupying the active site or alter receptor signaling pathways by binding to receptor sites, leading to downstream biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Acetamide Derivatives
2-Chloro-N-(4-fluorophenyl)acetamide
This simpler analog lacks the isothiazolidine sulfone and 4-chloro-substituted phenyl group. Its crystal structure reveals intramolecular C–H···O and intermolecular N–H···O hydrogen bonds, which stabilize its packing .
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
This derivative incorporates a nitro group and methylsulfonyl substituent. The nitro group introduces steric and electronic effects that may hinder biological activity, while the methylsulfonyl group enhances solubility.
Heterocyclic Modifications
N-(4-(4-Fluorophenoxy)phenyl)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide
This compound replaces the isothiazolidine sulfone with a benzoisothiazol-3-one ring. The 3-oxo group reduces electron-withdrawing effects compared to the sulfone, which may decrease stability under physiological conditions. Synthesis of this compound achieved a 52% yield via NaH-mediated coupling in THF, suggesting similar routes could apply to the target compound .
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide
Here, the isothiazolidine sulfone is replaced by a tetrahydrothiophene sulfone. The bulkier isopropylphenoxy group increases lipophilicity but may reduce target selectivity. This compound’s synthesis involved multi-step alkylation and sulfonation, highlighting the versatility of sulfone-containing acetamides .
Bioactive Derivatives with Phenoxy Groups
2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}-acetamide (7d)
This thiadiazole-containing analog demonstrated potent cytotoxicity (IC₅₀ = 1.8 µM against Caco-2 cells), attributed to the 2-fluorophenoxy group and thiadiazole core. The target compound’s isothiazolidine sulfone may offer comparable or superior activity due to enhanced electrophilicity .
2-{(5Z)-2,4-Dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide
The thiazolidinone ring with a propenylidene substituent introduces conjugation, which may improve binding to redox-sensitive targets. However, the absence of a sulfone group limits its stability in oxidative environments .
Structural and Functional Analysis
Table 1: Key Features of Target Compound and Analogs
Research Implications
- Synthetic Accessibility : The target compound’s synthesis may require optimized coupling conditions similar to those used for benzoisothiazol-3-one derivatives (e.g., NaH-mediated alkylation) .
- Stability Considerations: The sulfone group likely enhances oxidative stability compared to thiazolidinone or thiadiazole analogs .
Biological Activity
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features:
- Chloro-substituted phenyl group
- Dioxidoisothiazolidine moiety
- Fluorophenoxy group linked via an acetamide functional group
These structural components suggest a complex interaction profile with biological targets, potentially enhancing its reactivity and biological activity compared to simpler analogs.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the dioxidoisothiazolidine structure suggests potential inhibition of specific enzymes that are critical in various biochemical pathways.
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating that this compound may exhibit similar properties.
- Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in cancer therapy.
Antimicrobial Activity
In studies involving related compounds, significant antibacterial activity was observed. For instance, derivatives similar to this compound exhibited inhibition zones ranging from 8 mm to 14 mm against common bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Inhibition Zone (mm) | Target Bacteria |
|---|---|---|
| 2-Chloro-N-(3-hydroxyphenyl)acetamide | 10 | Bacillus subtilis |
| 2-Chloro-N-(4-hydroxyphenyl)acetamide | 12 | E. coli |
| This compound | TBD | TBD |
Cytotoxicity Studies
Research involving similar compounds has shown promising results in cytotoxicity assays against diverse cancer cell lines, including breast (MCF-7), cervical (HeLa), and lung adenocarcinoma (A-549). These studies employed the MTT assay to evaluate cell viability post-treatment with the compounds .
Case Studies
Case Study 1: Antibacterial Screening
A study conducted on related chloro-substituted acetamides indicated that these compounds showed appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria. The research highlighted the importance of structural modifications in enhancing the antibacterial efficacy of these compounds .
Case Study 2: Cancer Cell Line Evaluation
In vitro studies on derivatives indicated significant cytotoxic effects against various cancer cell lines. The results suggested that modifications in the substituent groups could lead to enhanced activity, warranting further exploration of this compound for potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
